![molecular formula C11H15ClN2O B13894898 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)
9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-3-azaspiro[55]undec-7-ene-8-carbonitrile hydrochloride is a spirocyclic compound characterized by a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework.
Scientific Research Applications
9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: Another spirocyclic compound with similar structural features.
Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A related compound with a different functional group.
Uniqueness
9-Oxo-3-azaspiro[55]undec-7-ene-8-carbonitrile hydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
9-oxo-3-azaspiro[5.5]undec-10-ene-10-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-7-11(2-1-10(9)14)3-5-13-6-4-11;/h7,13H,1-6H2;1H |
InChI Key |
HTLLGAANSFZYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)C=C(C1=O)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


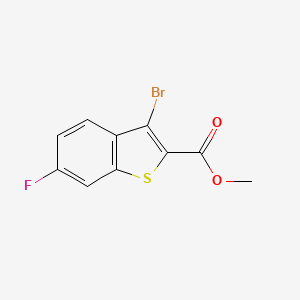
![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)
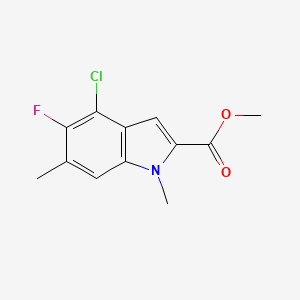
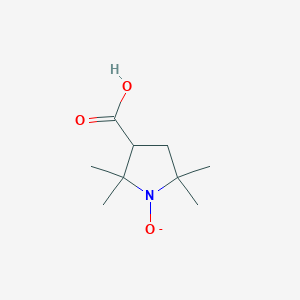
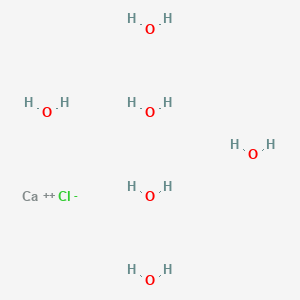
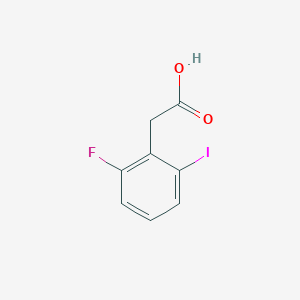
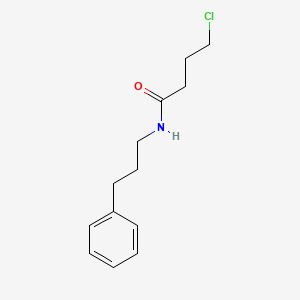

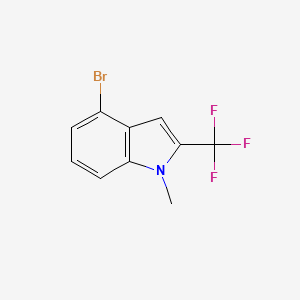

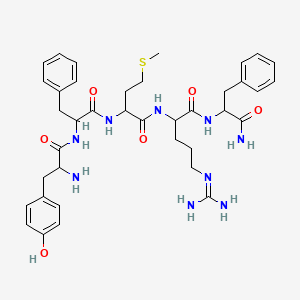
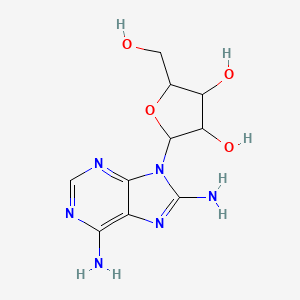

![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
